molecular formula C17H18F3N3O4 B2910798 3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2320684-43-1

3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2910798
CAS No.: 2320684-43-1
M. Wt: 385.343
InChI Key: YNDDLKDXWUFHAQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, methoxy, and imidazolidine-2,4-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps. One common approach is the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with piperidin-4-yl imidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

3-methyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c1-21-12(24)8-23(17(21)26)9-3-5-22(6-4-9)16(25)10-7-11(18)14(20)15(27-2)13(10)19/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDDLKDXWUFHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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